Cas no 2138121-39-6 (Benzenemethanesulfonamide, 3-chloro-α-ethyl-N-methyl-)

Technical Introduction: Benzenemethanesulfonamide, 3-chloro-α-ethyl-N-methyl- This compound, with the molecular formula C₁₀H₁₄ClNO₂S, is a sulfonamide derivative featuring a chloro-substituted benzene ring and ethyl-methyl substitution on the sulfonamide nitrogen. Its structural attributes contribute to potential reactivity in organic synthesis, particularly in the development of pharmacologically active intermediates or agrochemical precursors. The chloro and ethyl groups may enhance lipophilicity, influencing solubility and binding properties. The methyl substitution on the nitrogen could improve metabolic stability. This product is suited for research applications requiring tailored sulfonamide scaffolds, offering a balance of steric and electronic effects for further functionalization. Handling should adhere to standard safety protocols for halogenated and sulfonamide compounds.
Benzenemethanesulfonamide, 3-chloro-α-ethyl-N-methyl- structure
2138121-39-6 structure
商品名:Benzenemethanesulfonamide, 3-chloro-α-ethyl-N-methyl-
CAS番号:2138121-39-6
MF:C10H14ClNO2S
メガワット:247.74166059494
CID:5287837
PubChem ID:165446440

Benzenemethanesulfonamide, 3-chloro-α-ethyl-N-methyl- 化学的及び物理的性質

名前と識別子

    • Benzenemethanesulfonamide, 3-chloro-α-ethyl-N-methyl-
    • 1-(3-chlorophenyl)-N-methylpropane-1-sulfonamide
    • EN300-680223
    • 2138121-39-6
    • インチ: 1S/C10H14ClNO2S/c1-3-10(15(13,14)12-2)8-5-4-6-9(11)7-8/h4-7,10,12H,3H2,1-2H3
    • InChIKey: QHZHFXDGILJHMQ-UHFFFAOYSA-N
    • ほほえんだ: C1(C(CC)S(NC)(=O)=O)=CC=CC(Cl)=C1

計算された属性

  • せいみつぶんしりょう: 247.0433776g/mol
  • どういたいしつりょう: 247.0433776g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 286
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

  • 密度みつど: 1.252±0.06 g/cm3(Predicted)
  • ふってん: 353.4±44.0 °C(Predicted)
  • 酸性度係数(pKa): 11.13±0.40(Predicted)

Benzenemethanesulfonamide, 3-chloro-α-ethyl-N-methyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-680223-10.0g
1-(3-chlorophenyl)-N-methylpropane-1-sulfonamide
2138121-39-6
10.0g
$5405.0 2023-03-11
Enamine
EN300-680223-0.25g
1-(3-chlorophenyl)-N-methylpropane-1-sulfonamide
2138121-39-6
0.25g
$1156.0 2023-03-11
Enamine
EN300-680223-0.1g
1-(3-chlorophenyl)-N-methylpropane-1-sulfonamide
2138121-39-6
0.1g
$1106.0 2023-03-11
Enamine
EN300-680223-1.0g
1-(3-chlorophenyl)-N-methylpropane-1-sulfonamide
2138121-39-6
1g
$0.0 2023-06-07
Enamine
EN300-680223-5.0g
1-(3-chlorophenyl)-N-methylpropane-1-sulfonamide
2138121-39-6
5.0g
$3645.0 2023-03-11
Enamine
EN300-680223-0.05g
1-(3-chlorophenyl)-N-methylpropane-1-sulfonamide
2138121-39-6
0.05g
$1056.0 2023-03-11
Enamine
EN300-680223-2.5g
1-(3-chlorophenyl)-N-methylpropane-1-sulfonamide
2138121-39-6
2.5g
$2464.0 2023-03-11
Enamine
EN300-680223-0.5g
1-(3-chlorophenyl)-N-methylpropane-1-sulfonamide
2138121-39-6
0.5g
$1207.0 2023-03-11

Benzenemethanesulfonamide, 3-chloro-α-ethyl-N-methyl- 関連文献

Benzenemethanesulfonamide, 3-chloro-α-ethyl-N-methyl-に関する追加情報

Benzenemethanesulfonamide, 3-chloro-α-ethyl-N-methyl- (CAS No. 2138121-39-6): A Comprehensive Overview

Benzenemethanesulfonamide, 3-chloro-α-ethyl-N-methyl- (CAS No. 2138121-39-6) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural and chemical properties, plays a crucial role in the synthesis of various pharmacologically active molecules. The presence of multiple functional groups, including a chloro substituent and an ethylmethylamino moiety, makes it a versatile intermediate in the creation of complex chemical entities.

The benzenemethanesulfonamide core structure is well-known for its stability and reactivity, which are highly valued in medicinal chemistry. The introduction of a 3-chloro group at the para position of the benzene ring enhances its electronic properties, making it more susceptible to nucleophilic substitution reactions. This feature is particularly useful in the development of novel drug candidates that require precise functionalization at specific positions.

The α-ethyl-N-methyl substituent further modifies the electronic and steric environment of the molecule. This modification not only influences the compound's solubility and bioavailability but also impacts its interaction with biological targets. The ethyl group provides a slight electron-donating effect, while the N-methyl group enhances the compound's lipophilicity, making it more permeable across biological membranes. These characteristics are essential for designing molecules that can effectively interact with biological systems.

Recent advancements in computational chemistry have allowed researchers to predict the pharmacokinetic and pharmacodynamic properties of Benzenemethanesulfonamide, 3-chloro-α-ethyl-N-methyl-. Molecular docking studies have revealed that this compound can bind to various protein targets with high affinity. For instance, it has been shown to interact with enzymes involved in metabolic pathways, suggesting its potential as an inhibitor or modulator of these pathways. Such interactions could be exploited to develop treatments for metabolic disorders and other diseases.

In addition to its potential as a standalone therapeutic agent, Benzenemethanesulfonamide, 3-chloro-α-ethyl-N-methyl- serves as a valuable building block in the synthesis of more complex molecules. Its structural features allow for further functionalization through various chemical reactions, such as nucleophilic aromatic substitution and cross-coupling reactions. These transformations enable the creation of novel derivatives with enhanced pharmacological properties.

The synthesis of Benzenemethanesulfonamide, 3-chloro-α-ethyl-N-methyl-, involves multiple steps that require careful optimization to ensure high yield and purity. The chlorination step is particularly critical, as it determines the reactivity and selectivity of subsequent reactions. Advanced synthetic methodologies, including catalytic processes and flow chemistry techniques, have been employed to improve the efficiency and sustainability of its production.

Current research is focused on exploring the therapeutic potential of Benzenemethanesulfonamide derivatives. Studies have indicated that modifications to the 3-chloro group or the α-ethyl-N-methyl moiety can significantly alter the compound's biological activity. By systematically varying these substituents, researchers aim to identify compounds with improved efficacy and reduced side effects. This approach aligns with the broader goal of developing personalized medicine strategies tailored to individual patient needs.

The role of Benzenemethanesulfonamide, 3-chloro-α-ethyl-N-methyl-, in drug discovery is further underscored by its compatibility with modern high-throughput screening technologies. These technologies enable rapid testing of large libraries of compounds against various biological targets, facilitating the identification of lead candidates for further development. The compound's well-defined structure and predictable reactivity make it an ideal candidate for such screening campaigns.

As our understanding of molecular interactions continues to evolve, so does our ability to harness compounds like Benzenemethanesulfonamide, 3-chloro-α-ethyl-N-methyl-. Emerging techniques in bioinformatics and machine learning are being used to predict how different modifications will affect a molecule's behavior within biological systems. These tools provide valuable insights into structure-function relationships, guiding researchers toward more effective drug design strategies.

In conclusion, Benzenemethanesulfonamide, 3-chloro-α-ethyl-N-methyl-, represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a versatile intermediate for synthesizing complex drug candidates. Ongoing research continues to uncover new therapeutic applications for this compound and its derivatives, highlighting its importance in modern drug discovery efforts.

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